2-Benzyl-propenal

Bioconjugation N-terminal cysteine modification Reaction kinetics

2-Benzyl-propenal (2-benzylacrylaldehyde, BAA), an α-methylene-substituted aldehyde bearing a benzyl group at the 2-position, combines the reactivity of an α,β-unsaturated carbonyl with the steric and electronic properties of a benzyl substituent. Unlike simple acrolein or cinnamaldehyde congeners, the α-benzyl motif in BAA uniquely modulates Michael acceptor reactivity and stereochemical outcomes in biocatalytic reductions, making it a versatile intermediate for peptide bioconjugation and enantioselective synthesis.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 30457-88-6
Cat. No. B1624868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-propenal
CAS30457-88-6
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC=C(CC1=CC=CC=C1)C=O
InChIInChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2
InChIKeyDHNSDRAPEVOWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-propenal (CAS 30457-88-6): A Modular α-Benzylacrolein Synthon for Bioconjugation and Asymmetric Synthesis


2-Benzyl-propenal (2-benzylacrylaldehyde, BAA), an α-methylene-substituted aldehyde bearing a benzyl group at the 2-position, combines the reactivity of an α,β-unsaturated carbonyl with the steric and electronic properties of a benzyl substituent . Unlike simple acrolein or cinnamaldehyde congeners, the α-benzyl motif in BAA uniquely modulates Michael acceptor reactivity and stereochemical outcomes in biocatalytic reductions, making it a versatile intermediate for peptide bioconjugation and enantioselective synthesis [1][2].

Bioconjugation α-Benzylacrolein synthon for N-terminal cysteine cyclization
Asymmetric Synthesis Substrate-engineering for (R)-alcohol building blocks via yeast reduction
Modular Reactivity Tunable Michael acceptor with benzyl-modulated kinetics

Why General-Purpose α,β-Unsaturated Aldehydes Cannot Replace 2-Benzyl-propenal


The biological performance of α,β-unsaturated aldehydes is highly sensitive to α-substitution. While unsubstituted acrolein exhibits high genotoxicity due to rapid reaction with DNA nucleosides, increasing alkyl substitution progressively diminishes this reactivity [1]. Conversely, among N-terminal cysteine bioconjugation reagents, reaction rate constants span several orders of magnitude (from ~0.29 M⁻¹s⁻¹ for peptide-based arylations to ~5000 M⁻¹s⁻¹ for thiazolidine boronates), meaning that simple replacement of BAA with another α-substituted acrolein inevitably shifts the kinetic–selectivity balance, risking either insufficient conjugation efficiency or excessive off-target modification [2]. Furthermore, the benzyl group in BAA uniquely inverts the enantioselectivity of Bakerʼs Yeast-catalyzed reductions relative to regioisomeric 2-methylcinnamaldehyde substrates, a stereochemical outcome not observed with plain aryl or methyl-substituted analogues [3].

Kinetic–selectivity balance shifts
Generic α-substituted acroleins can vary reaction rates by orders of magnitude, risking inefficient conjugation or excessive off-target modification.
Enantioselectivity inversion
Only the α-benzyl motif delivers the (R)-alcohol outcome in Baker's Yeast reductions; other analogues give opposite stereochemistry.
DNA-reactivity profile differs
Unsubstituted acrolein is highly DNA-reactive; BAA's bulky α-benzyl group is predicted to lower DNA-adduct formation (class-level inference).

Quantitative Evidence Differentiating 2-Benzyl-propenal from Closest Analogs and Alternatives


2-Benzyl-propenal Delivers ~2700 M⁻¹s⁻¹ Second-Order Rate Constant for N-Terminal Cysteine Conjugation, Substantially Faster than Many Thiol-Addition Chemistries

The reaction between 2-benzyl-propenal (BAA) and 1,2-aminothiol proceeds with a second-order rate constant of ~2700 M⁻¹s⁻¹ under neutral aqueous conditions at room temperature [1]. By contrast, cysteine arylation via a 29-amino-acid abiotic peptide exhibits a rate constant of only 0.29 M⁻¹s⁻¹, and thiazolidine boronate (TzB)-mediated conjugation achieves ~5000 M⁻¹s⁻¹ [2][3]. This places BAA in a kinetically advantageous middle range—fast enough for practical bioconjugation but not so fast as to risk uncontrolled side reactions.

N-Terminal Cys Conjugation Rate
Cross-study comparable
~2700 M⁻¹s⁻¹
Balances speed and selectivity window
Faster than peptide arylation (0.29 M⁻¹s⁻¹), slower than TzB (~5000 M⁻¹s⁻¹)
Bioconjugation N-terminal cysteine modification Reaction kinetics

BAA Enables N-Terminal Cysteine-Specific Modification Without Detectable Cross-Reactivity with Internal Cysteine or Lysine Residues

In the presence of a model peptide bearing both N-terminal Cys and internal Cys/Lys residues, 2-benzyl-propenal (BAA) selectively modifies only the N-terminal 1,2-aminothiol motif, with no detectable interference from competing nucleophilic side chains [1]. This contrasts with many conventional thiol-reactive probes (e.g., maleimides) that typically exhibit broader reactivity profiles and yield heterogeneous product mixtures when multiple cysteine residues are present [2].

N-Terminal Selectivity
Class-level inference
No detectable internal Cys/Lys modification
Supports site-specific labeling workflows
Maleimide class often labels internal Cys residues
Site-specific modification Chemoselectivity Peptide bioconjugation

2-Benzylacrylaldehydes Invert Biocatalytic Enantioselectivity Relative to Regioisomeric 2-Methylcinnamaldehydes in Baker's Yeast Reductions

Substituted 2-benzylacrylaldehydes, including the parent BAA scaffold, are reduced by fermenting Baker's Yeast to afford (R)-saturated alcohols with high enantiomeric excess. In direct comparison, the corresponding 2-methylcinnamaldehydes give the opposite absolute configuration under identical fermentation conditions [1][2]. This substrate-controlled enantioselectivity switch arises from the unique α-benzyl substitution, which alters substrate binding mode within yeast ene-reductases.

Enantioselectivity Switch
Head-to-head comparison
(R)-alcohol (high ee)
Enables access to both enantiomers via substrate engineering
2-Methylcinnamaldehyde gives (S)-alcohol under same conditions
Asymmetric synthesis Biocatalysis Enantioselectivity switch

α-Benzyl Substitution Mitigates DNA-Reactive Mutagenicity Compared to Unsubstituted Acrolein

Systematic studies of acrolein congeners demonstrate that both reactivity toward nucleosides and mutagenicity in Salmonella typhimurium TA100 decrease with increasing degree of alkyl substitution on the acrolein scaffold [1]. 2-Benzyl-propenal, bearing a bulky α-benzyl substituent, is thus predicted to exhibit significantly lower DNA-adduct formation and genotoxicity than unsubstituted acrolein, which rapidly forms cyclic 1,N²-deoxyguanosine adducts and is a known environmental mutagen.

Genotoxicity Profile
Class-level inference
Predicted low DNA-adduct formation
May support intracellular probe design
Acrolein congeners: reactivity decreases with alkyl substitution
Genotoxicity Structure-activity relationship Acrolein congeners

Procurement-Guiding Application Scenarios for 2-Benzyl-propenal


Rapid, Site-Specific N-Terminal Cysteine Peptide Cyclization

Using BAA as the cyclization linchpin, research groups can achieve fast (k ~2700 M⁻¹s⁻¹) and selective N-terminal Cys-to-side-chain macrocyclization without interference from internal cysteines or lysines [1]. This is directly supported by the kinetic and selectivity evidence in Section 3, making BAA the reagent of choice for constructing stable seven-membered-ring cyclic peptides under neutral aqueous conditions.

Enantioselective Biocatalytic Synthesis of (R)-2-Methyl-3-aryl-propanol Building Blocks

BAA serves as the key prochiral intermediate in a substrate-engineering strategy where fermenting Bakerʼs Yeast yields (R)-alcohol products with high enantiomeric excess [2]. In contrast to 2-methylcinnamaldehydes, which give the (S)-enantiomer, BAA provides the complementary absolute stereochemistry, enabling access to both enantiomers using a single biocatalyst platform.

Safer α,β-Unsaturated Aldehyde Synthon for Medicinal Chemistry and Probe Design

When designing electrophilic warheads or bioorthogonal probes, BAA’s α-benzyl group imparts reduced DNA reactivity and genotoxicity relative to unsubstituted acrolein, as inferred from class-level structure–activity relationship data on acrolein congeners [3]. This makes BAA a more suitable scaffold for intracellular applications where off-target alkylation of genetic material must be minimized.

Application
Selection Property
Validation Focus
N-Terminal Cys peptide cyclization
Rate-selective bioconjugation window
Chemoselectivity vs internal Cys/Lys residues
Biocatalytic (R)-alcohol synthesis
Enantioselectivity switch substrate
Product ee under fermentation conditions
Intracellular probe / medicinal chemistry scaffold
Lower DNA-reactivity profile
Genotoxicity screening; off-target alkylation review
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